molecular formula C13H14N4OS B2919594 6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide CAS No. 1205662-95-8

6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide

Cat. No.: B2919594
CAS No.: 1205662-95-8
M. Wt: 274.34
InChI Key: ZBBPSTZNZWZCGW-UHFFFAOYSA-N
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Description

6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide is a complex organic compound with a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine or pyridine rings .

Scientific Research Applications

6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9-6-11(17-13(16-9)19-2)12(18)15-8-10-4-3-5-14-7-10/h3-7H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBPSTZNZWZCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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